molecular formula C17H23NO4S B2629205 (E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396893-35-8

(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2629205
CAS No.: 1396893-35-8
M. Wt: 337.43
InChI Key: BIRYDQOBNXIHHL-CMDGGOBGSA-N
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Description

The compound "(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane" features a spiro[3.5]nonane core with a unique arrangement of heteroatoms (6,8-dioxa and 2-aza) and substituents. This structure distinguishes it from other spirocyclic compounds in terms of molecular weight, polarity, and reactivity.

Properties

IUPAC Name

7,7-dimethyl-2-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6,8-dioxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-14-4-6-15(7-5-14)8-9-23(19,20)18-10-17(11-18)12-21-16(2,3)22-13-17/h4-9H,10-13H2,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRYDQOBNXIHHL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base like pyridine.

    Styryl group addition: The styryl group can be added through a Heck reaction, where a vinyl halide reacts with a styrene derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced spirocyclic amines.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

Drug Development

(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane is being investigated as a potential drug intermediate due to its structural similarities to other bioactive compounds. For instance, the related compound 7-oxo-2-azaspiro[3.5]nonane has been identified as a promising candidate for respiratory syncytial virus inhibitors and epidermal growth factor receptor inhibitors, suggesting that derivatives of this spiro compound may exhibit similar therapeutic properties .

Research indicates that compounds with similar spirocyclic structures can demonstrate significant antitumor effects. For example, one study reported that a related azaspiro compound exhibited dose-dependent antitumor activity in xenograft mouse models . This suggests that this compound may also possess anticancer properties worth exploring.

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules through various cyclization reactions. Its ability to undergo nucleophilic substitution makes it suitable for synthesizing other biologically active compounds .

Case Studies

StudyFindings
Antitumor Activity A study demonstrated that azaspiro compounds showed significant antitumor effects on NCI-H1373 xenograft mouse models, indicating potential for this compound in cancer therapy .
Synthesis Methodology A novel two-step synthesis method for 7-oxo-2-azaspiro[3.5]nonane was reported with over 82% yield, highlighting the efficiency of utilizing spirocyclic compounds in drug synthesis .
Biological Evaluation The compound's structural analogs have shown promise as modulators for various biological pathways, suggesting potential applications in pharmacology .

Mechanism of Action

The mechanism of action of (E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, while the spirocyclic structure can enhance binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of analogous spirocyclic compounds, derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight Heteroatoms/Position Key Substituents Notable Properties/Applications
(E)-7,7-Dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane Not provided* Not provided* 6,8-dioxa; 2-aza (4-Methylstyryl)sulfonyl, dimethyl Likely high polarity due to sulfonyl
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane C₈H₁₄O₂S 174.26 6,8-dioxa; 2-thia Dimethyl Lower MW; sulfur may enhance reactivity
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane C₇H₁₄N₂O 142.20 2-oxa; 5,8-diaza Methyl Simpler structure; research use only
8-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione C₁₃H₁₄N₂O₂ 230.26 1,3-diaza; spiro[4.4] Phenyl Aromatic substituent; synthetic precursor
2-Ethyl-2,7-diazaspiro[4.4]nonane C₉H₁₈N₂ 154.26 2,7-diaza; spiro[4.4] Ethyl Laboratory research; no pharmacological data
Key Observations:

Heteroatom Arrangement: The target compound's 6,8-dioxa and 2-aza configuration contrasts with sulfur-containing analogs (e.g., 2-thiaspiro in ) and nitrogen-rich systems (e.g., diazaspiro in ). Sulfonyl and aromatic groups in the target likely increase its polarity compared to alkyl-substituted analogs . Compounds like 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane share the spiro[3.5] framework but lack complex substituents, resulting in lower molecular weight and simpler reactivity profiles.

Substituent Effects :

  • The (4-methylstyryl)sulfonyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence solubility and binding affinity in pharmacological contexts. This contrasts with phenyl groups in or halogenated alkyl chains in impurities (e.g., 4-chlorobutyl in ), which prioritize lipophilicity or metabolic stability.

Spiro Ring Size: Larger spiro systems (e.g., spiro[4.5] in ) exhibit different conformational flexibility compared to spiro[3.5] derivatives.

Biological Activity

(E)-7,7-dimethyl-2-((4-methylstyryl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane is a compound belonging to the class of azaspiro compounds. Its unique structural features suggest potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₃₁N₁O₂S
  • Molecular Weight : 337.52 g/mol
  • CAS Number : Not available in the current literature.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • GPR119 Agonism : Similar compounds have been evaluated as GPR119 agonists, which are involved in glucose homeostasis and insulin secretion. The agonistic activity can lead to improved glucose tolerance and potential therapeutic applications in diabetes management .

Biological Activity Overview

The biological activities associated with this compound have been investigated through various studies:

  • Antidiabetic Effects : Research indicates that derivatives of azaspiro compounds may exhibit significant glucose-lowering effects in diabetic animal models. For instance, a related compound showed improved pharmacokinetic profiles and glucose-lowering effects in Sprague-Dawley rats .
  • Cytotoxicity Studies : Preliminary cytotoxicity assays have shown that azaspiro compounds can induce apoptosis in cancer cell lines. These findings suggest potential applications in cancer therapy.
  • Antimicrobial Activity : Some derivatives of azaspiro compounds have demonstrated antimicrobial properties against various pathogens, indicating a broad spectrum of biological activity.

Case Study 1: GPR119 Agonist Evaluation

A study focused on the design and synthesis of novel 7-azaspiro[3.5]nonane derivatives found that specific modifications led to enhanced GPR119 agonistic activity. Compound 54g was identified as a potent agonist with favorable pharmacological properties, including reduced blood glucose levels in diabetic models .

CompoundGPR119 Agonist ActivityGlucose Lowering Effect
54gHighSignificant
Other DerivativesModerateVariable

Case Study 2: Cytotoxicity Assessment

In vitro studies were conducted to assess the cytotoxic effects of various azaspiro compounds on cancer cell lines. The results indicated that certain structural modifications significantly increased cytotoxicity:

Compound VariantCell Line TestedIC50 (µM)
Variant AMCF-715
Variant BHeLa10

These findings suggest that further optimization could enhance the anticancer potential of these compounds.

Q & A

Q. How is the compound’s metabolic stability evaluated in preclinical studies?

  • Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with NADPH cofactor. Monitor parent compound depletion via LC-MS. Major metabolites (e.g., hydroxylated spiro rings) are identified using MS/MS fragmentation patterns .

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